tert-Buty-P4

Catalog No.
S1492343
CAS No.
111324-04-0
M.F
C22H63N13P4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Buty-P4

CAS Number

111324-04-0

Product Name

tert-Buty-P4

IUPAC Name

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C22H63N13P4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3

InChI Key

NSRBCQCXZAYQHF-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Application in Microelectronics Industry

Field: Microelectronics Industry

Application Summary: Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .

Methods of Application: A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) are constructed based on a low-temperature polymerization strategy .

Results or Outcomes: Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

Application in Biological Research

Field: Biological Research

Application Summary: Tert-butyl calix4arene tethered benzotriazolyl dendrimers have been synthesized and evaluated for their therapeutic potential both in vitro and in vivo .

Methods of Application: CuAAC click inspired p-tert-butylcalix4arene tethered benzotriazolyl dendrimers were devised .

Results or Outcomes: Among all the benzotriazolyl dendrimers developed, compound 7 was identified as the effective one which provided potential anti-bacterial and anti-biofilm activities against drug-resistant and slime producing organisms without imparting cytotoxicity to the eukaryotic systems .

tert-Butyl-P4, also referred to as P4-t-Bu, is a member of the family of neutral, peralkylated sterically hindered polyaminophosphazenes. Its chemical structure is characterized by four phosphorus atoms and a tert-butyl group, represented as (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound exhibits exceptional basicity, with a pKa value of approximately 42.1 in acetonitrile, making it one of the strongest neutral nitrogenous bases known. It is highly soluble in non-polar solvents and is typically available as a solution in hexane .

P4-t-Bu's primary function is not related to a specific biological mechanism. Instead, its value lies in its ability to act as a strong base that doesn't readily participate in other reactions due to steric hindrance. This allows it to deprotonate (remove a proton) from weakly acidic substrates without forming undesired side products [].

  • Safety Concerns: While detailed data on its toxicity is not readily available, P4-t-Bu should be handled with care as it is likely to react with water and moisture, releasing potentially harmful byproducts. As a general precaution for handling strong bases, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound.
Due to its strong basicity and unique structure. It acts effectively as a catalyst in reactions involving organozinc reagents, promoting S(N)2' reactions with high yields and selectivity . Additionally, it catalyzes methoxy-alkoxy exchange reactions on heteroarenes and facilitates amination processes involving methoxy(hetero)arenes . Its reactivity is significantly influenced by its steric hindrance and weak nucleophilicity.

The synthesis of tert-Butyl-P4 typically involves the reaction of phosphorus pentachloride with tert-butylammonium chloride. This process can be broken down into several steps:

  • Formation of Chlorine Phosphonium Salt: Phosphorus pentachloride reacts with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.
  • Reaction with Aminotris: The chlorine phosphonium salt undergoes further reactions to yield the desired product, tert-Butyl-P4, with yields reaching up to 93% .

This method highlights the compound's accessibility and practicality for laboratory synthesis.

tert-Butyl-P4 is primarily utilized in organic synthesis as a superbase catalyst. Its applications include:

  • Catalyzing amination reactions.
  • Facilitating methoxy-alkoxy exchange reactions.
  • Promoting S(N)2' reactions involving organozinc reagents.

These properties make it valuable in synthetic organic chemistry for producing complex molecules efficiently .

Studies indicate that tert-Butyl-P4 interacts effectively with various substrates due to its strong basic nature. For example, it has been shown to activate organozinc reagents, enhancing their reactivity towards electrophiles. The presence of lithium chloride during these reactions aids in activating substrates like alpha,beta-unsaturated esters . Such interactions underline its potential utility in diverse synthetic pathways.

Several compounds share similarities with tert-Butyl-P4, particularly in terms of basicity and structural characteristics. Here are some comparable compounds:

Compound NameBasicity (pKa)Notable Features
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)24.3Strong organic base used in various reactions
P4-NH (Phosphazene Base)40Similar structure but less sterically hindered
P2-t-Bu38Contains fewer phosphorus atoms

Uniqueness: What sets tert-Butyl-P4 apart is its extraordinarily high basicity coupled with low nucleophilicity due to significant steric hindrance from the tert-butyl group. This unique combination allows it to function effectively as a catalyst while minimizing side reactions that are common with more nucleophilic bases .

XLogP3

3.7

UNII

114S812CQB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Tert-buty-P4

Dates

Modify: 2023-08-15

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